molecular formula C21H34O2 B15087364 5-Pentadec-8-enylbenzene-1,3-diol

5-Pentadec-8-enylbenzene-1,3-diol

Cat. No.: B15087364
M. Wt: 318.5 g/mol
InChI Key: TUGAUFMQYWZJAB-UHFFFAOYSA-N
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Description

5-Pentadec-8-enylbenzene-1,3-diol, also known as bilobol, is a naturally occurring compound found in certain plant species. It is a type of resorcinol derivative with a long aliphatic side chain. The compound has a molecular formula of C21H34O2 and a molecular weight of 318.49 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pentadec-8-enylbenzene-1,3-diol typically involves the alkylation of resorcinol with a suitable aliphatic chain precursor. One common method is the Friedel-Crafts alkylation, where resorcinol reacts with pentadec-8-enyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Pentadec-8-enylbenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones.

    Reduction: Dihydroxy derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

5-Pentadec-8-enylbenzene-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Pentadec-8-enylbenzene-1,3-diol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pentadec-8-enylbenzene-1,3-diol is unique due to its unsaturated aliphatic chain, which imparts distinct chemical and biological properties. This unsaturation allows for additional chemical modifications and interactions that are not possible with its saturated counterparts .

Properties

IUPAC Name

5-pentadec-8-enylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h7-8,16-18,22-23H,2-6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGAUFMQYWZJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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